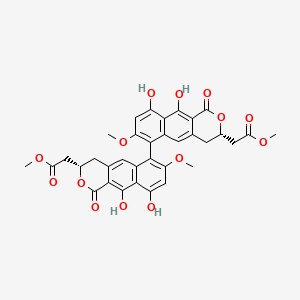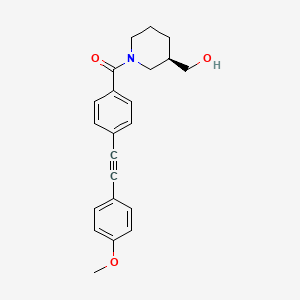
ML289
描述
ML 289 is a complex organic compound with a unique structure that includes a piperidine ring, a methanol group, and a methoxyphenyl group
科学研究应用
ML 289 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of various functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ML 289 typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanol group, and the attachment of the methoxyphenyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the compound.
化学反应分析
Types of Reactions
ML 289 can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
作用机制
The mechanism of action of ML 289 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
ML 289: This compound is unique due to its specific combination of functional groups and stereochemistry.
[(2R,3R,4R)-4-(Hydroxymethyl)-3-{4-[(3-methoxyphenyl)ethynyl]phenyl}-2-azetidinecarbonitrile]: Another compound with a similar methoxyphenyl group but different core structure and functional groups.
Uniqueness
ML 289 stands out due to its specific combination of a piperidine ring, methanol group, and methoxyphenyl group
属性
IUPAC Name |
[(3R)-3-(hydroxymethyl)piperidin-1-yl]-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-21-12-8-18(9-13-21)5-4-17-6-10-20(11-7-17)22(25)23-14-2-3-19(15-23)16-24/h6-13,19,24H,2-3,14-16H2,1H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLWUPHHCFQTDB-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCCC(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N3CCC[C@H](C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382481-79-9 | |
| Record name | 1382481-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of ML289 and how does this interaction exert its effects?
A1: this compound is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3) [, ]. Unlike agonists or antagonists that bind to the main glutamate binding site, this compound interacts with a distinct allosteric site on the mGlu3 receptor. This binding modulates the receptor's conformation, decreasing its affinity for glutamate and subsequently reducing downstream signaling.
Q2: Can you elaborate on the selectivity of this compound for mGlu3 over other mGlu receptors, particularly mGlu2?
A2: this compound demonstrates a promising selectivity profile, exhibiting approximately 15-fold greater selectivity for mGlu3 compared to mGlu2 []. This selectivity is crucial for studying the specific roles of mGlu3 in various physiological and pathological processes, minimizing potential off-target effects associated with mGlu2 modulation.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name: [(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol. The molecular formula is C24H25NO3, and the molecular weight is 375.46 g/mol.
Q4: Has this compound demonstrated any promising in vitro or in vivo activity that suggests therapeutic potential?
A4: While the provided research snippets focus primarily on the early development and characterization of this compound, they do not delve into specific in vitro or in vivo efficacy studies. Further research is needed to fully elucidate the therapeutic potential of this compound in various disease models.
Q5: What analytical techniques were employed to characterize and quantify this compound?
A5: Although not explicitly detailed in the provided research, various analytical methods are commonly used to characterize and quantify compounds like this compound. These may include:
Q6: What is known about the metabolic fate of this compound?
A6: One study indicates that this compound undergoes oxidative O-dealkylation in both rat and human liver microsomes []. This finding suggests that this compound is metabolized, at least in part, by cytochrome P450 enzymes in the liver. Further research is needed to fully characterize the metabolic pathways and identify the specific enzymes involved in this compound metabolism.
Q7: What can be said about the structure-activity relationship (SAR) of this compound and its analogues?
A7: The development of this compound was inspired by a closely related positive allosteric modulator (PAM) of mGlu5 []. This suggests that subtle structural modifications can significantly alter the activity and selectivity profile within this class of compounds. Further SAR studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of this compound or its analogues for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



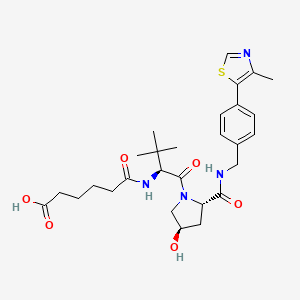
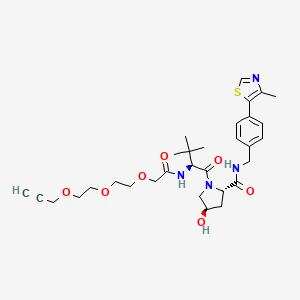
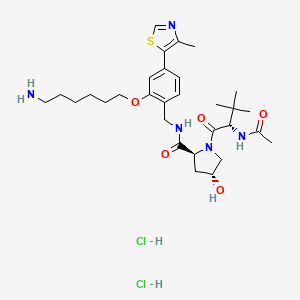
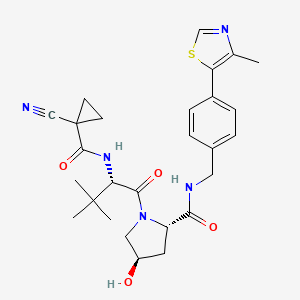
![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)
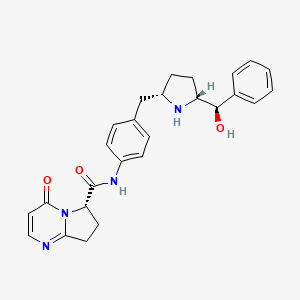
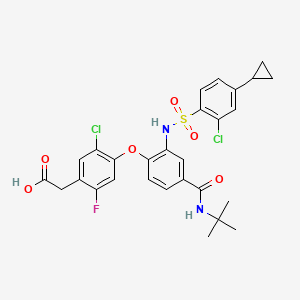

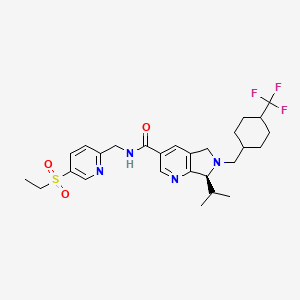
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)
